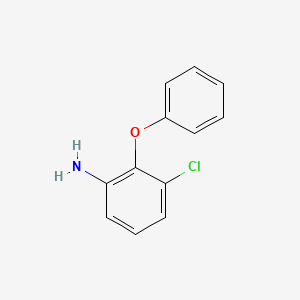

3-Chloro-2-phenoxyaniline

Description

BenchChem offers high-quality 3-Chloro-2-phenoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-phenoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFXXXPXOSABGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3169-75-3 | |

| Record name | 3-chloro-2-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-phenoxyaniline is a halogenated aromatic amine featuring a phenoxy ether linkage. This unique structural motif is of significant interest to the medicinal chemistry and materials science communities. As a substituted phenoxyaniline, it belongs to a class of compounds that have demonstrated a wide array of biological activities, including potential as kinase inhibitors and anticancer agents.[1] This technical guide provides a comprehensive overview of the available information on 3-Chloro-2-phenoxyaniline, including its chemical identity, properties, synthesis, and potential applications, with a focus on providing a foundational understanding for research and development professionals.

Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3169-75-3 | [2][3] |

| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |

| Molecular Weight | 219.67 g/mol | [3] |

| IUPAC Name | 3-chloro-2-phenoxyaniline | [4] |

| Synonyms | 3-Chloro-2-phenoxy-benzenamine | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis of 3-Chloro-2-phenoxyaniline

While a specific, detailed experimental protocol for the synthesis of 3-Chloro-2-phenoxyaniline is not widely published, its structure suggests a synthetic strategy involving two key bond formations: a diaryl ether linkage and the introduction of an amine group onto one of the aromatic rings. Two common and powerful methods for these transformations are the Ullmann condensation for the C-O bond formation and a subsequent reduction of a nitro group to an amine.

Conceptual Synthetic Pathway

A plausible synthetic route would involve the Ullmann condensation of a substituted chlorophenol with a nitro-halobenzene, followed by the reduction of the nitro group. The following diagram illustrates this conceptual pathway.

Sources

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-2-PHENOXYANILINE | 3169-75-3 [chemicalbook.com]

- 3. 3169-75-3|3-Chloro-2-phenoxyaniline|BLD Pharm [bldpharm.com]

- 4. 3-Chloro-2-phenoxyaniline | C12H10ClNO | CID 13102546 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-phenoxyaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-2-phenoxyaniline, a key intermediate in the development of pharmaceuticals and fine chemicals. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. We will delve into a robust, multi-step synthetic route, elucidating the causal mechanisms behind experimental choices and offering detailed, step-by-step methodologies. The primary pathway discussed involves the regioselective nitration of 1,2-dichlorobenzene, subsequent nucleophilic aromatic substitution to form the diaryl ether linkage, and a final chemoselective reduction of the nitro group. This guide emphasizes scientific integrity, providing authoritative references and visual aids to ensure clarity and reproducibility.

Introduction and Strategic Importance

3-Chloro-2-phenoxyaniline is a substituted diaryl ether amine, a structural motif prevalent in a variety of biologically active molecules. The unique spatial and electronic arrangement of its chloro, phenoxy, and amino substituents makes it a valuable building block in medicinal chemistry. Its derivatives are explored for a range of therapeutic applications, leveraging the lipophilic nature of the phenoxy group and the hydrogen-bonding capabilities of the aniline moiety. The presence of the chlorine atom provides a site for further functionalization and can modulate the compound's pharmacokinetic properties.[1][2] Given its importance, access to a reliable and scalable synthetic route is critical for advancing research and development in these areas.

This guide focuses on a logical and efficient synthesis, beginning with commercially available starting materials and proceeding through well-established chemical transformations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 3-chloro-2-phenoxyaniline suggests a primary three-step strategy. The final amine functionality is most readily installed via the reduction of a nitro group, a reliable and high-yielding transformation. This points to 1-chloro-2-phenoxy-3-nitrobenzene as the immediate precursor. The diaryl ether bond in this precursor can be formed through a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation, between a phenol and an activated aryl halide. This leads back to 2,3-dichloronitrobenzene and phenol as key starting materials. 2,3-Dichloronitrobenzene itself can be synthesized from 1,2-dichlorobenzene via electrophilic nitration.

Caption: High-level retrosynthetic workflow for 3-chloro-2-phenoxyaniline.

Core Synthetic Pathway: A Three-Step Approach

This section details the primary, validated route for the synthesis of 3-chloro-2-phenoxyaniline.

Step 1: Synthesis of 2,3-Dichloronitrobenzene

The synthesis begins with the electrophilic nitration of 1,2-dichlorobenzene. A significant challenge in this step is controlling the regioselectivity. Standard nitration conditions (HNO₃/H₂SO₄) overwhelmingly favor the formation of the 3,4-dichloro isomer.[3] However, the market demand for the 2,3-isomer has driven the development of specialized conditions to alter this ratio.[4]

Expertise & Causality: The use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid is a critical, field-proven modification.[5][6] Phosphoric acid acts as a co-catalyst and a dehydrating agent, altering the nature of the nitrating species and the reaction medium. This change in the reaction environment favors the formation of the less sterically hindered but electronically viable 2,3-dichloronitrobenzene isomer.[4][6]

Experimental Protocol: Regioselective Nitration

-

Reactor Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (or a concentrated phosphoric acid).

-

Cooling: Cool the acid mixture to 0-5 °C in an ice bath.

-

Substrate Addition: Slowly add 1,2-dichlorobenzene to the cooled acid mixture while maintaining the temperature below 10 °C.

-

Nitrating Agent Addition: Add fuming nitric acid (HNO₃) dropwise via the addition funnel over 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Washing: Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which is a mixture of dichloronitrobenzene isomers.

-

Purification: The desired 2,3-dichloronitrobenzene can be isolated from the isomeric mixture by fractional distillation under vacuum.

| Parameter | Value | Reference |

| Starting Material | 1,2-Dichlorobenzene | [4] |

| Nitrating Agent | Anhydrous HNO₃/H₂SO₄/H₃PO₄ mixture | [5][6] |

| Temperature | 0 °C to 80 °C (staged) | [5] |

| Typical Yield | >95% (isomer mixture) | [7] |

| Key Challenge | Regioselectivity (favoring 2,3- over 3,4-isomer) | [4] |

Step 2: Diaryl Ether Formation via Ullmann Condensation

With the key intermediate, 2,3-dichloronitrobenzene, in hand, the next step is to form the phenoxy ether bond. The Ullmann condensation is a classic and robust copper-catalyzed reaction for this purpose.[8]

Expertise & Causality: This reaction involves the coupling of an aryl halide with an alcohol or phenol.[9] In this specific case, the nitro group on the 2,3-dichloronitrobenzene ring acts as an electron-withdrawing group, which "activates" the chlorine atoms towards nucleophilic aromatic substitution, making the reaction conditions more favorable.[8] A strong base, such as potassium hydroxide or potassium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. Copper, often in the form of copper powder or a Cu(I) salt, is essential as a catalyst.[10]

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Experimental Protocol: Ullmann Condensation

-

Reagent Preparation: In a flask equipped with a stirrer and reflux condenser, add phenol, a high-boiling point polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), and a base such as potassium carbonate (K₂CO₃).

-

Phenoxide Formation: Heat the mixture to 70-80 °C to facilitate the formation of the potassium phenoxide salt.

-

Catalyst and Substrate Addition: Add the copper catalyst (e.g., CuI or copper powder) followed by the 2,3-dichloronitrobenzene.

-

Reaction: Heat the reaction mixture to 110-120 °C and maintain for 2-4 hours.[11] The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude 1-chloro-2-phenoxy-3-nitrobenzene can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Chemoselective Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. The primary consideration here is chemoselectivity: the reduction must proceed without affecting the aryl chloride or the diaryl ether bond.

Expertise & Causality: While catalytic hydrogenation (e.g., using H₂/Pd-C) can be effective, it carries a risk of hydrodehalogenation (reduction of the C-Cl bond). A more reliable and cost-effective method for this specific transformation is the use of a metal in acidic medium, such as iron powder in acetic acid or hydrochloric acid.[11][12] The iron acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while the acid serves as a proton source. This method is well-known for its high chemoselectivity for nitro group reduction in the presence of sensitive functional groups.[12]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 5. JPH06157427A - Preparation of 2,3-dichloronitrobenzene - Google Patents [patents.google.com]

- 6. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 7. "An Improved Process For The Preparation Of Dichloronitrobenzene From [quickcompany.in]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Chloro-2-phenoxyaniline: Structure, Synthesis, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-2-phenoxyaniline, a substituted diaryl ether amine with potential applications in medicinal chemistry and materials science. Addressing a gap in readily available data, this document synthesizes predicted properties, detailed synthetic protocols, and a discussion of its potential as a scaffold in drug development for an audience of researchers, scientists, and drug development professionals.

Core Molecular Attributes: Structure and Physicochemical Properties

3-Chloro-2-phenoxyaniline is an aromatic compound featuring a core aniline ring substituted with a chlorine atom and a phenoxy group at the 3- and 2-positions, respectively.

Chemical Structure and Formula

-

IUPAC Name: 3-Chloro-2-phenoxyaniline

-

CAS Number: 3169-75-3

-

Molecular Formula: C₁₂H₁₀ClNO

-

Molecular Weight: 219.67 g/mol

-

SMILES: Nc1cccc(Cl)c1Oc2ccccc2

Diagram of the chemical structure of 3-Chloro-2-phenoxyaniline.

Caption: Chemical structure of 3-Chloro-2-phenoxyaniline.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a useful estimation for experimental design.

| Property | Predicted Value |

| Melting Point | 45-55 °C |

| Boiling Point | ~350-370 °C at 760 mmHg |

| LogP | 3.5 ± 0.5 |

| pKa (of the amine) | 2.5 ± 0.5 |

| Water Solubility | Low |

| Appearance | Off-white to light brown solid |

These predictions suggest that 3-Chloro-2-phenoxyaniline is a lipophilic, weakly basic compound with low water solubility, which are common characteristics for drug-like molecules.

Synthesis of 3-Chloro-2-phenoxyaniline: A Proposed Experimental Protocol

The synthesis of 3-Chloro-2-phenoxyaniline can be approached through a multi-step pathway. A plausible and efficient route involves an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline.

Overall Synthetic Strategy

The proposed synthesis commences with commercially available starting materials, 2-chloro-6-nitrophenol and bromobenzene, to construct the core diphenyl ether structure. The subsequent reduction of the nitro group is a well-established transformation in organic synthesis.

Diagram of the proposed synthetic workflow for 3-Chloro-2-phenoxyaniline.

Caption: Proposed two-step synthesis of 3-Chloro-2-phenoxyaniline.

Step 1: Synthesis of 2-Chloro-1-phenoxy-3-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[1][2]

Reaction: 2-Chloro-6-nitrophenol + Bromobenzene --(CuI, Base)--> 2-Chloro-1-phenoxy-3-nitrobenzene

Rationale for Experimental Choices:

-

Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type reactions.

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is employed to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable for this reaction, which often requires elevated temperatures.

Detailed Protocol:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF as the solvent.

-

Add bromobenzene (1.2 eq) to the reaction mixture.

-

Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-1-phenoxy-3-nitrobenzene.

Step 2: Reduction of 2-Chloro-1-phenoxy-3-nitrobenzene to 3-Chloro-2-phenoxyaniline

The reduction of the nitro group to a primary amine is a fundamental transformation. Several methods are available, with catalytic hydrogenation being a clean and efficient option. Alternatively, reduction with metals in acidic media can be employed.[3]

Reaction: 2-Chloro-1-phenoxy-3-nitrobenzene --(Reducing Agent)--> 3-Chloro-2-phenoxyaniline

Rationale for Experimental Choices:

-

Method 1: Catalytic Hydrogenation: This method is often high-yielding and produces minimal byproducts. Palladium on carbon (Pd/C) is a standard catalyst.

-

Method 2: Metal-Acid Reduction: A combination of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a robust and cost-effective alternative.

Detailed Protocol (Catalytic Hydrogenation):

-

Dissolve 2-Chloro-1-phenoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add 10% Palladium on carbon (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 3-Chloro-2-phenoxyaniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

The following spectral data are predicted and serve as a guide for the characterization of 3-Chloro-2-phenoxyaniline.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will likely appear as a set of coupled multiplets, while the protons on the phenoxy ring will present as another distinct set of multiplets.

-

Amine Protons: A broad singlet between δ 3.5-4.5 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm). The carbon atoms attached to the chlorine, oxygen, and nitrogen atoms will have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-O-C Stretching: A strong absorption band around 1200-1250 cm⁻¹ indicative of the aryl ether linkage.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak at m/z = 219, with an isotopic peak (M+2) at m/z = 221 with approximately one-third the intensity, characteristic of the presence of a single chlorine atom.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the phenoxy group, chlorine, and other characteristic fragments of substituted anilines and diphenyl ethers.

Potential Applications in Drug Discovery and Medicinal Chemistry

The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4] While specific data for 3-Chloro-2-phenoxyaniline is limited, its structural features suggest several potential areas of application.

The Phenoxyaniline Scaffold in Kinase Inhibition

Numerous kinase inhibitors incorporate the phenoxyaniline or related diaryl ether motifs. This structural unit can effectively occupy the ATP-binding pocket of kinases, with the ether linkage providing conformational flexibility. The substituents on both aromatic rings play a crucial role in modulating potency and selectivity. The chloro and amino groups on 3-Chloro-2-phenoxyaniline offer sites for further chemical modification to optimize interactions within a target active site.

Bioisosteric Replacement and Analogue Synthesis

3-Chloro-2-phenoxyaniline can serve as a valuable building block for the synthesis of a library of analogues. The concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can be applied to explore the structure-activity relationship (SAR) of lead compounds.[5][6][7] For instance, the chlorine atom could be replaced with other halogens or a trifluoromethyl group to modulate lipophilicity and electronic properties. The amino group provides a handle for the introduction of various side chains through acylation, alkylation, or other C-N bond-forming reactions.

Potential as an Intermediate in Agrochemicals

Related chlorinated anilines, such as 3-chloro-2-methylaniline, are important intermediates in the synthesis of herbicides.[8][9] This suggests that 3-Chloro-2-phenoxyaniline could also be explored as a precursor for novel agrochemicals.

Safety and Handling

As with any research chemical, 3-Chloro-2-phenoxyaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the predicted properties and the nature of similar aromatic amines and chlorinated compounds, it should be considered as potentially toxic and an irritant.

Conclusion

3-Chloro-2-phenoxyaniline is a molecule with significant potential as a building block in medicinal chemistry and materials science. While experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration in various research and development endeavors. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectral data offer valuable guidance for experimental work. The structural similarity of the phenoxyaniline core to known bioactive molecules suggests that 3-Chloro-2-phenoxyaniline and its derivatives are promising candidates for future drug discovery programs.

References

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem.

- 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem.

- 2-Phenoxyaniline(2688-84-8) 1H NMR. ChemicalBook.

- Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants | Request PDF.

- Ullmann condens

- 1-Chloro-2-methyl-3-nitrobenzene - ResearchG

- Bioisosteric Replacements - Chem-Space.

- Ullmann Reaction - Organic Chemistry Portal.

- 3-Chloroaniline(108-42-9) 1H NMR spectrum - ChemicalBook.

- Preparation of 3-chloro-2-methylaniline - PrepChem.com.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.

- A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv

- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC.

- Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine - Benchchem.

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC - NIH.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles.

- Synthetic method of 3-chloro-2-methylaniline - Eureka | P

- Development of neuroprotective substances based on amides of 4 phenoxyaniline and related compounds - ResearchG

- Ullmann Reaction | Thermo Fisher Scientific - US.

- Safety D

- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflamm

- Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino)

- 2-Chloro-1-methoxy-3-nitrobenzene | CAS#:3970-39-6 | Chemsrc.

- Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction - ResearchG

- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 6. chem-space.com [chem-space.com]

- 7. drughunter.com [drughunter.com]

- 8. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 9. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Chloro-2-phenoxyaniline

An In-depth Technical Guide to 3-Chloro-2-phenoxyaniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2-phenoxyaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, explore its reactivity and synthetic pathways, and discuss its significance as a versatile scaffold in medicinal chemistry.

Introduction: The Strategic Importance of the Phenoxyaniline Scaffold

Phenoxyaniline derivatives represent a class of compounds of significant interest in modern drug discovery.[1] Their structural motif, combining the phenoxy and aniline moieties, provides a versatile and tunable platform for interacting with a wide range of biological targets. These scaffolds are particularly prominent in the development of kinase inhibitors and other targeted therapies.[1] 3-Chloro-2-phenoxyaniline (CAS No. 3169-75-3) is a specific, functionalized member of this class.[2][3][4] The strategic placement of the chloro and phenoxy groups on the aniline ring creates a unique electronic and steric profile, making it a valuable building block for generating compound libraries and investigating structure-activity relationships (SAR).[1]

Core Physicochemical Properties

Understanding the fundamental properties of 3-Chloro-2-phenoxyaniline is critical for its application in synthesis and formulation. While specific experimental data for properties like melting and boiling points are not widely published, we can infer likely characteristics based on its structure and related compounds.

Identification and Structural Details

The molecular identity of 3-Chloro-2-phenoxyaniline is defined by its specific arrangement of atoms and functional groups.

Caption: 2D Structure of 3-Chloro-2-phenoxyaniline

Table 1: Chemical Identity of 3-Chloro-2-phenoxyaniline

| Identifier | Value | Reference |

| IUPAC Name | 3-chloro-2-phenoxyaniline | [3] |

| CAS Number | 3169-75-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀ClNO | [3] |

| Molecular Weight | 219.66 g/mol | [5] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | [3] |

| InChIKey | LVFXXXPXOSABGF-UHFFFAOYSA-N | [3] |

Physical Properties

The physical state, solubility, and thermal properties dictate the handling, storage, and reaction conditions for this compound.

Table 2: Physical Properties of 3-Chloro-2-phenoxyaniline and Related Compounds

| Property | Value (3-Chloro-2-phenoxyaniline) | Notes / Comparative Data |

| Appearance | Likely a crystalline solid, off-white to yellow/brown. | Based on related compounds like 3-phenoxyaniline (crystals or powder)[6] and the tendency of anilines to darken on air exposure.[7] |

| Melting Point | Data not available. Requires experimental determination. | For comparison, 3-chloroaniline: -10.4 °C[8]; 3-phenoxyaniline: 32.0-40.0°C.[6] |

| Boiling Point | Data not available. Requires experimental determination. | For comparison, 3-chloroaniline: 230.5 °C.[8] |

| Solubility | Expected to be sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform). | Aniline derivatives generally show poor water solubility but good solubility in organic solvents and acidic solutions. |

Chemical Properties and Reactivity

The reactivity of 3-Chloro-2-phenoxyaniline is governed by its three key features: the aniline amine group, the aromatic rings, and the chloro substituent.

-

Aniline Moiety : The primary amine (-NH₂) is nucleophilic and basic. It readily reacts with electrophiles and can be acylated, alkylated, or used in coupling reactions. Its basicity allows for the formation of salts with acids, which can be useful for purification or modifying solubility.

-

Aromatic System : The two phenyl rings can undergo electrophilic aromatic substitution. The positions of substitution are directed by the combined electronic effects of the amine, phenoxy, and chloro groups. The amine is a strong activating group, while the chloro group is deactivating.

-

Ether Linkage : The diaryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).

The interplay of these groups makes 3-Chloro-2-phenoxyaniline a key intermediate for building more complex molecules, particularly in the synthesis of heterocyclic systems and substituted biaryls.

Synthesis Pathways

Caption: Plausible synthetic routes to 3-Chloro-2-phenoxyaniline.

The choice between these routes depends on substrate availability, cost, and desired scale. The Buchwald-Hartwig reaction often offers milder conditions and broader substrate scope compared to the classical Ullmann condensation.

Relevance in Drug Discovery and Development

The true value of 3-Chloro-2-phenoxyaniline lies in its application as a molecular scaffold.

-

Kinase Inhibitors : The phenoxyaniline core is a well-established pharmacophore for inhibitors of kinases like MEK and PDGFR, which are critical targets in oncology.[1] The specific substitution pattern of 3-Chloro-2-phenoxyaniline provides a defined vector for further chemical modification to optimize potency and selectivity.

-

Enzyme Interaction Studies : Phenoxyaniline analogues are used as molecular probes to study the interactions between xenobiotics and metabolic enzymes, such as the cytochrome P450 family (e.g., CYP2B6).[9] This is crucial for understanding drug metabolism and potential drug-drug interactions.

-

Scaffold for Library Synthesis : As a readily functionalized intermediate, it serves as an excellent starting point for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds. Its derivatives have been explored for applications ranging from anti-cancer agents to materials for polymer chemistry.[10]

Analytical Characterization: A Protocol for Purity Assessment

Ensuring the purity and identity of a chemical intermediate is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. While specific spectral data must be generated experimentally, commercial suppliers often provide it upon request.[2]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust, self-validating starting point for assessing the purity of 3-Chloro-2-phenoxyaniline.

Objective: To determine the purity of a sample of 3-Chloro-2-phenoxyaniline by reverse-phase HPLC with UV detection.

Materials:

-

3-Chloro-2-phenoxyaniline sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or determined by a UV scan)

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 30% B

-

18-22 min: 30% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak areas of all detected signals.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Causality and Validation: The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. TFA is used as an ion-pairing agent to improve peak shape for the basic aniline compound. The re-equilibration step is critical for ensuring run-to-run reproducibility.

Caption: Workflow for HPLC Purity Assessment.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-phenoxyaniline is not widely available, data from structurally similar compounds like 3-chloroaniline and other phenoxyanilines should be used to guide handling procedures.[11]

-

Potential Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] Aniline derivatives are known to potentially cause methemoglobinemia, which impairs oxygen transport in the blood.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Some related compounds require storage protected from light.

Always consult the supplier-specific SDS before handling any chemical.

Conclusion

3-Chloro-2-phenoxyaniline is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its defined structure, combined with the versatile reactivity of the phenoxyaniline scaffold, makes it an invaluable intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals.

References

- A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. (n.d.). Benchchem. Retrieved January 17, 2026.

- 3169-75-3|3-Chloro-2-phenoxyaniline|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 17, 2026.

- 3-Chloro-2-phenoxyaniline | C12H10ClNO | CID 13102546. (n.d.). PubChem. Retrieved January 17, 2026.

- 3-CHLORO-2-PHENOXYANILINE | 3169-75-3. (n.d.). ChemicalBook. Retrieved January 17, 2026.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 17, 2026.

- 4-Phenoxyaniline. (n.d.). Chem-Impex. Retrieved January 17, 2026.

- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Retrieved January 17, 2026.

- SAFETY DATA SHEET. (2024, November 16). TCI Chemicals. Retrieved January 17, 2026.

- Aldrich 346683 - SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 17, 2026.

- 3-Chloro-4-phenoxyaniline | 5335-29-5. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.

- Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. (2018, February 6). PubMed. Retrieved January 17, 2026.

- 4-Chloro-2-phenoxyaniline | C12H10ClNO | CID 246563. (n.d.). PubChem. Retrieved January 17, 2026.

- 3-Phenoxyaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com. Retrieved January 17, 2026.

- 108-42-9, 3-Chloroaniline Formula. (n.d.). ECHEMI. Retrieved January 17, 2026.

- Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: (a) The o-Phenoxyaniline Route; (b) a Modification of the Turpin Reaction. (n.d.).

- 3-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved January 17, 2026.

- 3-Chloroaniline | 108-42-9. (n.d.). ChemicalBook. Retrieved January 17, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3169-75-3|3-Chloro-2-phenoxyaniline|BLD Pharm [bldpharm.com]

- 3. 3-Chloro-2-phenoxyaniline | C12H10ClNO | CID 13102546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLORO-2-PHENOXYANILINE | 3169-75-3 [chemicalbook.com]

- 5. 4-Chloro-2-phenoxyaniline | C12H10ClNO | CID 246563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A17495.14 [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 9. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-2-phenoxyaniline for Researchers and Drug Development Professionals

Introduction

3-Chloro-2-phenoxyaniline is a substituted aromatic amine that presents a unique scaffold for chemical synthesis and drug discovery. Its structure, combining a chlorinated aniline with a phenoxy ether linkage, offers a versatile platform for developing novel molecular entities. This guide provides a comprehensive overview of its fundamental properties, potential synthetic routes, and applications, with a focus on its relevance to researchers in the pharmaceutical and chemical sciences. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of 3-Chloro-2-phenoxyaniline are summarized below.

| Property | Value | Source |

| Molecular Weight | 219.66 g/mol | [1] |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| CAS Number | 3169-75-3 | [2] |

| Density | Data not available in cited literature | |

| Hydrogen Bond Donor Count | 1 | [1] |

| XLogP3-AA (Lipophilicity) | 3.4 | [1] |

Synthesis and Mechanistic Insights: An Ullmann Condensation Approach

The synthesis of diaryl ethers such as 3-Chloro-2-phenoxyaniline can be effectively achieved through metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic and robust method, is a prime candidate. This reaction involves the coupling of an aryl halide with an alcohol or phenol, typically catalyzed by copper.

The proposed synthesis would involve the reaction of 2,3-dichloroaniline with phenol in the presence of a copper catalyst and a base. The choice of 2,3-dichloroaniline is strategic; the chlorine atom at the 2-position is more susceptible to nucleophilic substitution due to the electronic effects of the adjacent amino and chloro groups. The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide ion, which then attacks the carbon atom bearing the chlorine at the 2-position.

Proposed Synthetic Workflow

Sources

solubility of 3-Chloro-2-phenoxyaniline in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Chloro-2-phenoxyaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Chloro-2-phenoxyaniline (CAS: 3169-75-3) in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data provision to explain the underlying physicochemical principles that govern solubility. In the absence of extensive public data for this specific molecule, this guide emphasizes predictive principles based on molecular structure and provides a robust, field-proven experimental protocol for the accurate determination of equilibrium solubility. It includes a detailed methodology for the Shake-Flask method, adapted from OECD guidelines, and a validated HPLC-UV quantification procedure, ensuring scientific integrity and reproducibility.

Introduction and Physicochemical Profile

3-Chloro-2-phenoxyaniline is a substituted aromatic amine featuring a unique combination of functional groups that dictate its chemical behavior and physical properties. Its structure incorporates a polar aniline moiety, a lipophilic phenoxy group, and an electron-withdrawing chloro substituent. This configuration makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Understanding the solubility of this compound is paramount for its practical application. Solubility data informs the selection of appropriate solvents for synthetic reactions, controls purification and crystallization processes, and is a critical parameter in formulation development.[1][2]

Table 1: Physicochemical Properties of 3-Chloro-2-phenoxyaniline

| Property | Value | Source |

| CAS Number | 3169-75-3 | [3][4][5] |

| Molecular Formula | C₁₂H₁₀ClNO | [5] |

| Molecular Weight | 219.67 g/mol | [6] |

| Appearance | Solid (predicted) | Inferred from related structures[7] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | [5] |

| InChIKey | LVFXXXPXOSABGF-UHFFFAOYSA-N | [5] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[8] The molecular structure of 3-Chloro-2-phenoxyaniline allows for a nuanced interaction with various solvent classes.

-

Aniline Group (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). This promotes solubility in polar protic solvents like alcohols (Methanol, Ethanol).[9]

-

Phenoxy Group (-O-C₆H₅): The ether linkage introduces some polarity and a hydrogen bond acceptor site (oxygen). However, the two large phenyl rings are nonpolar and lipophilic, favoring interactions through van der Waals forces with nonpolar or moderately polar solvents.[9][10]

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall dipole moment, but it does not participate in hydrogen bonding.

Causality behind Solvent Selection: The balance between the polar aniline group and the large, nonpolar aromatic framework is the primary determinant of solubility. While the amine group provides a strong handle for interaction with polar solvents, the significant nonpolar surface area requires solvents that can also accommodate the hydrophobic regions. Therefore, solvents with a combination of polarity and dispersibility, or highly polar aprotic solvents, are often effective.[11][12][13]

Table 2: Predicted Qualitative Solubility of 3-Chloro-2-phenoxyaniline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's -OH group and the solute's -NH₂ and ether oxygen.[14] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The high polarity and dipole moments of these solvents effectively solvate the polar aniline and chloro-phenyl moieties.[14] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent capable of dissolving moderately polar organic compounds through dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions with the solute's phenyl rings, but less effective at solvating the polar amine group. |

| Non-Polar | Hexane, Heptane | Low | The overall polarity of the molecule, driven by the amine and chloro groups, limits its miscibility with purely non-polar aliphatic solvents.[14] |

Experimental Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible quantitative data, a standardized methodology is essential. The Shake-Flask Method , adapted from the OECD Test Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[15][16][17][18] This protocol is a self-validating system as it ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

3-Chloro-2-phenoxyaniline (solid, purity >98%)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV system for quantification

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Chloro-2-phenoxyaniline to a series of vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.[18]

-

To each vial, add a known volume (e.g., 5 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.[19]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[20] The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing.[19]

-

Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. A preliminary time-course study is recommended to determine when equilibrium is reached (i.e., when concentration no longer increases over time).[21]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter into a clean vial.[22] This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

-

Quantification (See Section 4):

-

Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method).

-

Analyze the diluted solution using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of 3-Chloro-2-phenoxyaniline.

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

-

dot graph TD; graph [rankdir="LR", splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

end end Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a reliable and widely used technique for the quantification of aromatic amines.[23][24][25]

Suggested HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (or a buffer like ammonium acetate). A typical starting point could be 60:40 Acetonitrile:Water.[24]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Aromatic amines typically have strong UV absorbance. A wavelength of ~254 nm is a good starting point, but a full UV scan of a standard solution should be performed to determine the absorbance maximum (λₘₐₓ).[26]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Calibration and Quantification

-

Prepare Stock Solution: Accurately weigh a known amount of 3-Chloro-2-phenoxyaniline and dissolve it in a suitable solvent (e.g., Acetonitrile) in a volumetric flask to create a stock solution of known concentration.

-

Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.

-

Generate Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot the peak area versus the concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.998 for a valid calibration.[25]

-

Analyze Samples: Inject the diluted solubility samples and record their peak areas. Use the calibration curve equation to calculate the concentration in the diluted samples and then back-calculate the original solubility.

Conclusion and Practical Insights

While specific quantitative solubility data for 3-Chloro-2-phenoxyaniline is not widely published, a strong predictive understanding can be derived from its molecular structure. The compound is expected to be most soluble in polar protic and polar aprotic solvents due to the presence of the hydrogen-bonding aniline group. For researchers requiring precise values for process development, reaction optimization, or formulation, the Shake-Flask method detailed in this guide provides an authoritative and reproducible means of generating this critical data. Coupling this robust equilibration technique with a validated HPLC-UV analytical method ensures the highest degree of scientific integrity. This guide serves as a complete framework for understanding, predicting, and experimentally determining the organic solvent solubility of 3-Chloro-2-phenoxyaniline.

References

- Rowan Scientific. (n.d.). Predicting Solubility.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Diedrich, C., & Klamt, A. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. (1995). Test No. 105: Water Solubility.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?.

- Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology.

- BLD Pharm. (n.d.). 3169-75-3|3-Chloro-2-phenoxyaniline.

- Royal Society of Chemistry. (2024). What Factors Are Taken Into Consideration When Selecting a Solvent?.

- BenchChem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.

- Technology Networks. (2024). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.

- ChemicalBook. (2023). 3-CHLORO-2-PHENOXYANILINE | 3169-75-3.

- Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents.

- Solubility of Things. (n.d.). Aniline.

- Kromidas, S. (2012).

- Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.

- National Center for Biotechnology Information. (n.d.). 3-Chloro-2-phenoxyaniline.

- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

- LCGC International. (2012). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.

- ResearchGate. (2011). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)

- ResearchGate. (2007). Method for selection of solvents for promotion of organic reactions. Request PDF.

- ChemicalBook. (2022). The Solubility of Aniline.

- World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. WHO Technical Report Series.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-phenoxyaniline | 5335-29-5.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-phenoxyaniline | 5335-29-5. Retrieved from Sigma-Aldrich website (Aladdin Scientific).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-2-phenoxyaniline.

- Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Sigma-Aldrich. (n.d.). 3-Phenoxyaniline 98% | 3586-12-7.

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. 3169-75-3|3-Chloro-2-phenoxyaniline|BLD Pharm [bldpharm.com]

- 4. 3-CHLORO-2-PHENOXYANILINE | 3169-75-3 [chemicalbook.com]

- 5. 3-Chloro-2-phenoxyaniline | C12H10ClNO | CID 13102546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-phenoxyaniline | C12H10ClNO | CID 246563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. filab.fr [filab.fr]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. who.int [who.int]

- 20. scielo.br [scielo.br]

- 21. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 22. bioassaysys.com [bioassaysys.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-Chloro-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the expected spectral data for 3-Chloro-2-phenoxyaniline, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles that underpin the structural elucidation of this and similar compounds. The interpretations herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing parallels from spectral data of analogous substituted anilines and phenoxy derivatives.

The Structural Landscape of 3-Chloro-2-phenoxyaniline

The unique arrangement of a chloro, a phenoxy, and an aniline group on a benzene ring gives 3-Chloro-2-phenoxyaniline distinct electronic and steric properties. Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential interactions in biological systems.

Caption: Molecular structure of 3-Chloro-2-phenoxyaniline.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-Chloro-2-phenoxyaniline is anticipated to be complex due to the presence of two aromatic rings and an amine group. The chemical shifts are influenced by the electron-donating nature of the amino and phenoxy groups and the electron-withdrawing and inductive effects of the chloro group.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| NH₂ | 3.5 - 4.5 | Broad singlet |

| H-4 | 6.8 - 7.0 | Doublet of doublets |

| H-5 | 6.6 - 6.8 | Triplet |

| H-6 | 7.0 - 7.2 | Doublet of doublets |

| Phenoxy H-2', H-6' | 6.9 - 7.1 | Doublet |

| Phenoxy H-3', H-5' | 7.2 - 7.4 | Triplet |

| Phenoxy H-4' | 7.0 - 7.2 | Triplet |

Causality Behind Predictions: The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The protons on the aniline ring (H-4, H-5, and H-6) will exhibit complex splitting patterns due to coupling with each other. Their chemical shifts are shifted upfield due to the electron-donating effect of the amino group. The protons on the phenoxy ring will show a more standard pattern for a monosubstituted benzene ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show 12 distinct signals, as all carbon atoms in the molecule are in chemically non-equivalent environments.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 145 - 150 |

| C-3 | 118 - 122 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 128 - 132 |

| C-1' | 155 - 160 |

| C-2', C-6' | 115 - 120 |

| C-3', C-5' | 128 - 132 |

| C-4' | 120 - 125 |

Causality Behind Predictions: The chemical shifts of the carbons in the aniline ring are influenced by the substituents. C-1 and C-2, being attached to the electron-donating amino and phenoxy groups respectively, will be shifted downfield. C-3, attached to the electronegative chlorine, will also be downfield. The carbons of the phenoxy ring will show shifts typical for a substituted benzene ring.

Predicted Infrared (IR) Spectral Data

The IR spectrum will provide key information about the functional groups present in 3-Chloro-2-phenoxyaniline. The positions of the absorption bands are influenced by the electronic effects of the substituents on the aniline ring.[1]

Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 - 3500 | Medium |

| N-H Stretch (symmetric) | 3350 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C Aromatic Stretch | 1580 - 1620 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Causality Behind Predictions: The two distinct N-H stretching bands are characteristic of a primary amine. The strong absorption for the C-O-C asymmetric stretch is a key indicator of the ether linkage. The position of the C-Cl stretch is in the fingerprint region and can be a strong, sharp band. The effect of substituents on the frequencies of the NH₂ group in substituted anilines has been well-documented and provides a basis for these predictions.[1]

Predicted Mass Spectrometry (MS) Data

The mass spectrum will reveal the molecular weight of the compound and provide insights into its fragmentation pattern, which is crucial for confirming the structure. The molecular formula of 3-Chloro-2-phenoxyaniline is C₁₂H₁₀ClNO, with a monoisotopic mass of approximately 219.05 g/mol .[2]

Predicted Key Mass Fragments

| m/z | Predicted Fragment |

| 219/221 | [M]⁺ (Molecular ion) |

| 184 | [M - Cl]⁺ |

| 127 | [M - C₆H₅O]⁺ |

| 92 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Predictions: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern ([M]⁺:[M+2]⁺) due to the presence of the chlorine-35 and chlorine-37 isotopes. Fragmentation is likely to occur at the weakest bonds. The cleavage of the C-Cl bond to lose a chlorine radical is a probable pathway. Another significant fragmentation would be the cleavage of the ether bond, leading to the formation of phenoxy and chloroaniline radical cations.

Sources

A Technical Guide to the Research Applications of 3-Chloro-2-phenoxyaniline: A Versatile Scaffold for Drug Discovery and Beyond

Introduction: Unveiling the Potential of 3-Chloro-2-phenoxyaniline

In the landscape of modern chemical research, the identification of versatile molecular scaffolds is a critical driver of innovation, particularly in the fields of medicinal chemistry and materials science. 3-Chloro-2-phenoxyaniline, a distinct aromatic amine, emerges as a compound of significant interest. Its structure, characterized by a chlorinated aniline ring linked to a phenoxy group, presents a unique combination of electronic and steric properties that make it an attractive starting point for the synthesis of a diverse array of functional molecules.

This technical guide provides an in-depth exploration of the potential research applications of 3-Chloro-2-phenoxyaniline. Moving beyond a simple catalogue of properties, we will delve into the mechanistic rationale behind its utility, present detailed experimental workflows, and synthesize existing data to offer a forward-looking perspective for researchers, scientists, and drug development professionals. The phenoxyaniline core is a well-established pharmacophore in various therapeutic agents, and by examining the broader class of phenoxyaniline derivatives, we can extrapolate the promising avenues of research for this specific chlorinated analogue.[1]

Table 1: Physicochemical Properties of 3-Chloro-2-phenoxyaniline

| Property | Value | Source |

| CAS Number | 3169-75-3 | [2][3][4] |

| Molecular Formula | C12H10ClNO | [3] |

| Molecular Weight | 219.67 g/mol | [3] |

| IUPAC Name | 3-chloro-2-phenoxyaniline | [3] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | [3] |

| Appearance | Pale yellow to brown liquid/solid | [5] |

Part 1: Drug Discovery - A Scaffold for Targeted Therapies

The phenoxyaniline moiety has proven to be a highly effective scaffold in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][6] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][7] The structural features of 3-Chloro-2-phenoxyaniline make it an ideal candidate for derivatization to create potent and selective kinase inhibitors.

Inhibition of the MAPK/ERK Pathway: Targeting MEK Kinase

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a common oncogenic driver. Mitogen-activated protein kinase kinase (MEK) is a central component of this pathway, making it a prime target for therapeutic intervention.[1][6]

A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors.[1][6] The phenoxyaniline portion of these molecules plays a crucial role in binding to the enzyme. The substitution pattern on both the phenoxy and aniline rings can significantly modulate potency and selectivity.[1] The presence of the chlorine atom in 3-Chloro-2-phenoxyaniline offers a vector for further chemical modification and can influence the compound's binding affinity and pharmacokinetic properties. Chlorine-containing compounds are prevalent in FDA-approved drugs, often enhancing membrane permeability and metabolic stability.[8][9]

Below is a table summarizing the structure-activity relationship (SAR) of related phenoxyaniline derivatives as MEK inhibitors, highlighting the potential for developing novel inhibitors based on the 3-Chloro-2-phenoxyaniline scaffold.

Table 2: Structure-Activity Relationship of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |

| 1a | OCH3 | OCH3 | 4-H | 25 |

| 1b | OCH3 | OCH3 | 4-F | 15 |

| 1c | OCH3 | OCH3 | 4-Cl | 12 |

| 1d | OCH3 | OCH3 | 4-Br | 10 |

| Data adapted from a comparative guide on phenoxyaniline derivatives.[1] |

The data suggests that halogen substitutions on the aniline ring can enhance inhibitory activity. This provides a strong rationale for exploring derivatives of 3-Chloro-2-phenoxyaniline in MEK inhibitor discovery programs.

Caption: MAPK/ERK signaling pathway and the inhibitory action of a potential 3-Chloro-2-phenoxyaniline derivative on MEK.

Targeting Other Kinases and Cellular Pathways

The versatility of the phenoxyaniline scaffold extends beyond MEK. Derivatives have shown activity against other kinases like Platelet-Derived Growth Factor Receptors (PDGFR) and c-Jun N-terminal kinase (JNK).[1][10] Furthermore, phenoxyaniline analogues have been investigated as inhibitors of cytochrome P450 (CYP) enzymes, which is crucial for understanding a drug candidate's metabolic profile and potential for drug-drug interactions.[1] The specific substitution pattern of halogens has been shown to influence binding affinity and inhibitory potency in these contexts.[1]

The amino group of 3-Chloro-2-phenoxyaniline is a key functional handle for synthetic elaboration. It can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.[11] This chemical tractability allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Part 2: Experimental Protocols for Drug Discovery

To translate the potential of 3-Chloro-2-phenoxyaniline into tangible research outcomes, robust experimental methodologies are essential. This section provides a detailed, step-by-step protocol for a key workflow in early-stage drug discovery: an in-vitro kinase inhibition assay.

Workflow for In-Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the inhibitory activity of a compound derived from 3-Chloro-2-phenoxyaniline against a target kinase, such as MEK.

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

Detailed Protocol: In-Vitro MEK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound derived from 3-Chloro-2-phenoxyaniline against human MEK1 kinase.

Materials:

-

Recombinant human MEK1 enzyme

-

Kinase substrate (e.g., inactive ERK2)

-

Adenosine triphosphate (ATP)

-

Test compound (solubilized in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 10 nM).

-

Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

-

Add 2.5 µL of MEK1 enzyme solution (at 2x the final concentration) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Prepare a 2x substrate/ATP solution containing inactive ERK2 and ATP at their final desired concentrations in the assay buffer.

-

Add 5 µL of the substrate/ATP solution to each well to initiate the kinase reaction.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection (using ADP-Glo™):

-

Following the manufacturer's instructions, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part 3: Beyond Pharmaceuticals - Exploring New Frontiers

While the applications in drug discovery are compelling, the chemical nature of 3-Chloro-2-phenoxyaniline suggests its utility in other domains.

Synthesis of Heterocyclic Compounds and Dyes

The phenoxyaniline core is a precursor to phenoxazine derivatives.[12][13] Phenoxazines are a class of heterocyclic compounds with a wide range of applications, including as dyes and pigments, and they have shown diverse pharmacological activities.[12] The reactivity of the amino group and the potential for reactions on the aromatic rings of 3-Chloro-2-phenoxyaniline allow for its use in constructing complex polycyclic systems.[11] For instance, condensation reactions with ortho-substituted anilines can lead to the formation of N,O,S-heteropentacycles.[11] Structurally similar compounds, such as 3-chloro-2-methylaniline, are used as intermediates in the synthesis of dyes and agrochemicals.[14][15][16]

Caption: Synthetic potential of 3-Chloro-2-phenoxyaniline in creating complex heterocyclic systems.

Conclusion and Future Outlook

3-Chloro-2-phenoxyaniline represents a molecule of considerable untapped potential. Grounded in the well-documented success of the broader phenoxyaniline class, this specific compound offers a compelling starting point for innovative research in both medicinal chemistry and materials science. Its utility as a scaffold for kinase inhibitors, particularly in the context of oncology, is strongly supported by existing structure-activity relationship data. The presence of a chlorine atom provides a valuable tool for modulating biological activity and pharmacokinetic properties.